Avitriptán

Descripción general

Descripción

Avitriptán es un compuesto que pertenece a la familia de los triptanes, conocida principalmente por su uso en el tratamiento de las migrañas. Actúa como agonista de los receptores de serotonina 5-HT1B y 5-HT1D. A pesar de su potencial, this compound nunca se comercializó .

Aplicaciones Científicas De Investigación

Avitriptán ha sido estudiado por sus posibles aplicaciones fuera de la etiqueta. Se ha identificado como un ligando y agonista del receptor de hidrocarburos arilo humano, que induce la expresión de CYP1A1 en células hepáticas e intestinales. Además, su papel como agonista del receptor de serotonina lo convierte en un compuesto valioso para la investigación en neurofarmacología y el tratamiento de la migraña .

Análisis Bioquímico

Biochemical Properties

Avitriptan has been identified as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR) . It interacts with this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA .

Cellular Effects

The interaction between Avitriptan and AhR leads to the induction of CYP1A1 mRNA in certain cell types . This induction is AhR-dependent, suggesting that Avitriptan influences cell function through its interaction with this receptor .

Molecular Mechanism

Avitriptan exerts its effects at the molecular level through its interaction with AhR. It acts as a ligand and agonist of this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA . This leads to the induction of CYP1A1 mRNA, influencing gene expression .

Temporal Effects in Laboratory Settings

In a study conducted to assess the bioavailability of Avitriptan, it was found that the bioavailability of Avitriptan was reduced when administered in the fed condition . The study also noted that the qualitative appearance of plasma concentration-time profiles for Avitriptan could be related to the manner in which the drug emptied from the stomach .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, the aforementioned study did involve the administration of a 150-mg Avitriptan capsule to human subjects

Metabolic Pathways

Avitriptan’s interaction with AhR leads to the induction of CYP1A1, an enzyme involved in the metabolism of xenobiotics . This suggests that Avitriptan may influence metabolic pathways through its interaction with this enzyme .

Transport and Distribution

The study on Avitriptan’s bioavailability found that upon emptying from the stomach, Avitriptan was rapidly absorbed from the upper small intestine . This suggests that Avitriptan’s transport and distribution within the body may be influenced by gastrointestinal transit .

Subcellular Localization

Avitriptan’s interaction with AhR triggers the nuclear translocation of this receptor . This suggests that Avitriptan may influence the subcellular localization of AhR, potentially affecting its activity or function .

Métodos De Preparación

La síntesis de Avitriptán implica múltiples pasos, comenzando con la preparación del núcleo de indol, que es una característica común en muchos derivados de triptán. La ruta sintética normalmente implica la síntesis de indol de Fischer utilizando catálisis ácida. El proceso incluye la protección de la porción metilaminosulfonil y el control cuidadoso de las condiciones de reacción para minimizar las impurezas . Los métodos de producción industrial probablemente seguirían rutas sintéticas similares, pero a mayor escala, con pasos adicionales para la purificación y el control de calidad.

Análisis De Reacciones Químicas

Avitriptán sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se pueden usar agentes reductores comunes como el hidruro de litio y aluminio.

Mecanismo De Acción

Avitriptán ejerce sus efectos al actuar como agonista de los receptores de serotonina 5-HT1B y 5-HT1D. Esta acción conduce a la inhibición de la adenilato ciclasa, lo que resulta en vasoconstricción de los vasos sanguíneos intracraneales e inhibición de la liberación de neuropéptidos proinflamatorios. Estos efectos combinados ayudan a aliviar los síntomas de la migraña .

Comparación Con Compuestos Similares

Avitriptán es similar a otros triptanes como sumatriptán, rizatriptán y donitriptán. tiene propiedades únicas, como su capacidad para actuar como un ligando para el receptor de hidrocarburos arilo, que no se observa comúnmente en otros triptanes . Esta característica única puede ofrecer aplicaciones terapéuticas adicionales más allá del tratamiento de la migraña.

Compuestos Similares

- Sumatriptán

- Rizatriptán

- Donitriptán

- Naratriptán

- Eletriptán

Actividad Biológica

Avitriptan, a compound belonging to the triptan class of drugs, was primarily developed for the treatment of migraines. Recent studies have revealed its biological activity beyond migraine relief, particularly its interaction with the aryl hydrocarbon receptor (AhR). This article provides an in-depth analysis of Avitriptan's biological activity, including its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Avitriptan is recognized as a weak ligand and agonist of the AhR, which plays a crucial role in various physiological processes, including xenobiotic metabolism and immune response. Research indicates that Avitriptan activates AhR signaling pathways, leading to the induction of cytochrome P450 1A1 (CYP1A1), an enzyme involved in drug metabolism and detoxification. The activation mechanism involves:

- Competitive Binding : Avitriptan binds to AhR, albeit with low affinity compared to other triptans.

- Nuclear Translocation : Upon activation, AhR translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes such as CYP1A1.

- Cell-Type Specificity : The induction of CYP1A1 mRNA by Avitriptan has been observed in human colon carcinoma cells but not in primary human hepatocytes, indicating a selective action depending on cell type .

Efficacy in Migraine Treatment

Clinical trials have demonstrated that Avitriptan effectively alleviates migraine symptoms. In comparative studies among various triptans, Avitriptan's performance was evaluated alongside other agents like eletriptan and sumatriptan. Key findings include:

- Pain-Free Response : Avitriptan showed significant efficacy in achieving pain relief within two hours post-administration.

- Sustained Pain Relief : Although not the most potent among triptans, it provided a notable sustained response over 24 hours .

Comparative Analysis with Other Triptans

The following table summarizes the comparative efficacy of Avitriptan against other commonly used triptans based on clinical trial data:

| Triptan | Pain-Free Response (2 hours) | Sustained Pain Relief (24 hours) |

|---|---|---|

| Eletriptan | Highest | Highest |

| Rizatriptan | Second Highest | Second Highest |

| Sumatriptan | Moderate | Moderate |

| Avitriptan | Significant | Moderate |

Case Studies and Clinical Trials

Several clinical trials have investigated Avitriptan's pharmacological profile and safety:

- Phase I and II Trials : These trials established the safety profile of Avitriptan, confirming its tolerability in migraine patients.

- Off-Label Use Potential : There is emerging interest in repurposing Avitriptan for treating inflammatory bowel diseases (IBD) due to its action on AhR. Its low systemic toxicity and targeted action suggest potential benefits in local intestinal therapies .

Future Directions

The findings regarding Avitriptan's biological activity open avenues for further research:

- Anti-Inflammatory Applications : Given its role as an AhR agonist, future studies should explore Avitriptan’s efficacy in treating conditions like IBD.

- Mechanistic Studies : More detailed investigations into how Avitriptan modulates AhR activity could enhance understanding of its broader pharmacological effects.

Propiedades

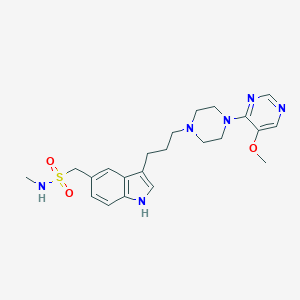

IUPAC Name |

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVGHXUPBWIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164718 | |

| Record name | Avitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151140-96-4 | |

| Record name | Avitriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avitriptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.